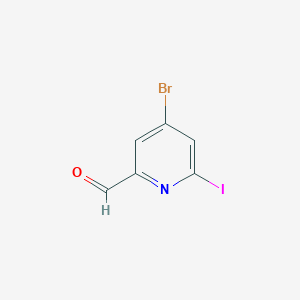
4-Bromo-6-iodopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-iodopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and iodine substituents at the 4 and 6 positions, respectively, and an aldehyde group at the 2 position. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of pyridine-2-carbaldehyde. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts is critical to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 4-Bromo-6-iodopyridine-2-carboxylic acid.
Reduction: 4-Bromo-6-iodopyridine-2-methanol.
Coupling: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-6-iodopyridine-2-carbaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: In the development of bioactive compounds and probes for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals, dyes, and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-iodopyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
4-Bromo-6-iodopyridine-2-carbaldehyde can be compared with other halogenated pyridine derivatives, such as:
4-Bromo-2,6-difluoropyridine: Similar in structure but with fluorine substituents instead of iodine.
4-Chloro-6-iodopyridine-2-carbaldehyde: Contains a chlorine atom instead of bromine.
2,6-Dibromopyridine: Lacks the aldehyde group but has bromine atoms at both the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and iodine, which provide distinct reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C6H3BrINO |
|---|---|
Peso molecular |
311.90 g/mol |
Nombre IUPAC |
4-bromo-6-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
Clave InChI |
OVEGTOHKZXCZIT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















